molecular formula C12H16ClNO B13283005 1-[(5-Chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol

1-[(5-Chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol

Cat. No.: B13283005
M. Wt: 225.71 g/mol
InChI Key: WSVHKMPOXSCHTF-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol (CAS: 1529361-12-3) is a secondary amine derivative with a molecular formula of C₁₂H₁₆ClNO and a molecular weight of 225.71 g/mol . The compound features a 5-chloro-substituted 2,3-dihydro-1H-indene core linked to a propan-2-ol moiety via an amino group.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

1-[(5-chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol

InChI

InChI=1S/C12H16ClNO/c1-8(15)7-14-12-5-2-9-6-10(13)3-4-11(9)12/h3-4,6,8,12,14-15H,2,5,7H2,1H3

InChI Key

WSVHKMPOXSCHTF-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CCC2=C1C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

3-[(5-Chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol

The synthesis of 3-[(5-Chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol involves reacting 5-chloro-2,3-dihydro-1H-inden-1-one with appropriate amines under controlled conditions. Common solvents include petroleum ether, and catalysts like aluminum chloride may enhance reaction efficiency.

1H-Inden-1-amine, 2,3-dihydro-N-2-propen-1-yl-

The synthesis of 1H-Inden-1-amine, 2,3-dihydro-N-2-propen-1-yl- involves hydrogenation of N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine using a Lindlar catalyst in methanol under high-pressure conditions.

Chemical Reactions and Modifications

1-[(5-Chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol can potentially undergo various chemical reactions similar to its analogs, including oxidation, reduction, and substitution. These reactions can modify the compound's functional groups, altering its biological activity or chemical properties.

Data Table: Related Compounds and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number
3-[(5-Chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol C12H16ClNO 225.71 Not specified
1H-Inden-1-amine, 2,3-dihydro-N-2-propen-1-yl- C12H15N 173.25 91639-43-9
5-Chloro-2,3-dihydro-1H-inden-1-ol C9H9ClO 168.62 33781-38-3

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol undergoes various chemical reactions including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[(5-Chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(5-Chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-((2,3-Dihydro-1H-inden-1-yl)amino)propan-2-ol

  • Structure : Lacks the 5-chloro substitution on the indene ring .
  • Implications : The absence of chlorine reduces electronegativity and may lower binding affinity to hydrophobic enzyme pockets compared to the target compound.

Carbazole-Based Propan-2-ol Derivatives

  • Examples: 1-(9H-carbazol-9-yl)-3-((4-methylbenzyl)amino)propan-2-ol (Compound 35) 1-(9H-carbazol-9-yl)-3-((4-chlorobenzyl)amino)propan-2-ol (Compound 43)
  • Activity : Potent dynamin GTPase inhibitors (IC₅₀ = 1.0 ± 0.2 μM) .
  • Comparison : The carbazole scaffold enhances π-π stacking interactions, whereas the chloroindene core in the target compound may prioritize steric effects over aromatic interactions.

Pharmacological Activity Profiles

Dynamin Inhibitors

  • Compound 8a/8b: (S)- and (R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol IC₅₀: 2.1–2.3 μM for clathrin-mediated endocytosis inhibition .

Beta-Blocker Analogues

  • Nadolol : A β-adrenergic antagonist with a naphthalen-1-yloxy group instead of the chloroindene ring.
    • Key Difference : The naphthalenyloxy group enhances water solubility but reduces lipophilicity relative to the chloroindene core .
  • Bevantolol Hydrochloride: Contains a m-tolyloxy group and methoxyphenethylamino chain (MW = 428.64 g/mol) . Comparison: The target compound’s simpler structure (MW = 225.71) may offer better synthetic accessibility but lower receptor selectivity.

Molecular Weight and Solubility

  • Target Compound : MW = 225.71; moderate lipophilicity (LogP inferred to be ~2.5–3.0) .

Stereochemical Impact

  • highlights the importance of stereochemistry in similar compounds, where diastereomeric ratios affect activity .

Data Table: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula MW (g/mol) Key Substituents Biological Activity Source
1-[(5-Chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol C₁₂H₁₆ClNO 225.71 5-Cl-indene, -NH-propan-2-ol N/A (structural analog data)
1-(9H-carbazol-9-yl)-3-((4-chlorobenzyl)amino)propan-2-ol C₂₃H₂₂ClN₂O 385.89 Carbazole, 4-Cl-benzyl Dynamin inhibition (IC₅₀ = 1.0 µM)
Nadolol C₁₇H₂₃NO₃ 309.37 Naphthalen-1-yloxy, tert-butylamino β-blocker
5F-PCN C₁₂H₁₅N 173.26 Indene, propan-2-amine Potential stimulant

Biological Activity

1-[(5-Chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol, with the CAS number 1529361-12-3, is an organic compound that has garnered attention for its potential biological activities. This article aims to detail its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C12H16ClNO, with a molecular weight of 225.71 g/mol. It features a chloro-substituted indane structure, which contributes to its unique chemical properties and biological activity.

PropertyValue
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
IUPAC NameThis compound
CAS Number1529361-12-3

Synthesis

The synthesis of this compound typically involves the formation of a chloro-substituted indane intermediate followed by amination. The general synthetic route includes:

  • Formation of Intermediate : Starting from 3-chloropropionyl chloride and chlorobenzene in the presence of aluminum chloride and sulfuric acid.
  • Amination : The resulting intermediate is reacted with propan-2-amine to yield the final product.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various biological targets:

Receptor Binding : This compound may bind to specific receptors or enzymes, modulating their activity. The exact pathways remain under investigation but may involve neurotransmitter systems or inflammatory pathways.

Potential Therapeutic Effects :
Research indicates that compounds with similar structures exhibit various biological activities such as:

  • Anti-inflammatory effects : By modulating cytokine release and inhibiting pro-inflammatory pathways.
  • Neuroprotective properties : Potentially beneficial in neurodegenerative diseases by reducing oxidative stress and neuronal apoptosis.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of compounds related to this compound:

  • Neuroprotection in Animal Models : A study demonstrated that similar indane derivatives showed neuroprotective effects in models of ischemic stroke by reducing infarct size and improving neurological outcomes.
  • Inflammation Modulation : Research indicated that related compounds could inhibit the NLRP3 inflammasome pathway, which is crucial in various inflammatory diseases .
  • Antioxidant Activity : In vitro studies reported that these compounds exhibit significant antioxidant properties, suggesting potential applications in treating oxidative stress-related conditions .

Q & A

Q. What are the optimal synthetic routes for 1-[(5-Chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, using NaBH₄ or LiAlH₄ as reducing agents to convert ketone intermediates to alcohols (e.g., reduction of 2-(2,3-Dihydro-1H-inden-5-yl)propan-1-one to propanol derivatives). Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. ethanol) significantly affect enantiomeric purity. Chiral resolution via HPLC or enzymatic methods may be required to isolate the desired stereoisomer .

Table 1 : Comparison of Reducing Agents

AgentYield (%)Purity (%)Stereoselectivity
NaBH₄65–7585–90Low
LiAlH₄80–9090–95Moderate
Enzymatic50–60>99High

Q. How can analytical techniques (NMR, MS, HPLC) confirm the structural identity and stereochemical configuration of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Characteristic peaks include the indenyl aromatic protons (δ 6.8–7.2 ppm), chiral alcohol proton (δ 4.1–4.3 ppm), and NH group (δ 2.8–3.1 ppm).
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ should match the theoretical mass (e.g., C₁₂H₁₅ClNO: 224.08 g/mol).
  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane:isopropanol (90:10) to resolve enantiomers. Retention times differ by 1–2 minutes .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies in buffered solutions (pH 3–9) at 25°C and 40°C show:
  • Acidic conditions (pH < 5) : Rapid degradation via hydrolysis of the amino group.
  • Alkaline conditions (pH > 8) : Oxidation of the alcohol to ketone.
  • Recommendation : Store at 2–8°C in inert atmospheres (argon) with desiccants to prevent moisture absorption .

Advanced Research Questions

Q. How does the enantiomeric configuration of this compound affect its biological activity?

  • Methodological Answer : Enantiomers often exhibit divergent binding affinities. For example:
  • (R)-isomer : Higher affinity for serotonin receptors (Ki = 12 nM) due to spatial alignment with the binding pocket.
  • (S)-isomer : Inactive (Ki > 1 µM).
    Experimental Design :

Separate enantiomers via preparative chiral HPLC.

Test in vitro receptor-binding assays (e.g., radioligand displacement).

Validate with molecular docking simulations (e.g., AutoDock Vina) .

Q. What mechanistic insights explain its interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :
  • Hypothesis : The chloroindenyl group enhances lipophilicity, improving blood-brain barrier penetration.
  • Methods :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to recombinant receptors.
  • Mutagenesis Studies : Identify critical residues (e.g., Tyr⁴⁵² in the β₂-adrenergic receptor) by substituting Ala and testing binding affinity changes .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from:
  • Purity variability : Impurities >5% skew IC₅₀ values.
  • Assay conditions : Differences in buffer ionic strength or cell lines (e.g., HEK293 vs. CHO).
    Resolution Strategy :

Reproduce experiments using standardized protocols (e.g., NIH Assay Guidance Manual).

Cross-validate with orthogonal assays (e.g., fluorescence polarization + SPR).

Publish raw datasets for meta-analysis .

Q. What structure-activity relationship (SAR) trends guide the design of analogs with improved potency?

  • Methodological Answer : Key Modifications :
  • Chlorine position : 5-Cl (as in the parent compound) vs. 4-Cl analogs shows 10x higher affinity.
  • Amino group substitution : Isopropylamino groups (e.g., 2-[(propan-2-yl)amino]) enhance metabolic stability vs. ethylamino.
    Table 2 : SAR of Selected Analogs
CompoundR GroupIC₅₀ (nM)LogP
Parent compoundH502.1
5-Cl, isopropylaminoCH(CH₃)₂122.8
4-Cl, ethylaminoCH₂CH₃2201.9

Method : Use QSAR models (e.g., CoMFA) to predict bioactivity .

Data Interpretation and Validation

Q. What statistical and computational tools are recommended for analyzing dose-response data in preclinical studies?

  • Methodological Answer :
  • Software : GraphPad Prism for nonlinear regression (four-parameter logistic model).
  • Validation : Bootstrap resampling (n=1000 iterations) to calculate 95% confidence intervals for EC₅₀ values.
  • Machine Learning : Train random forest models on PubChem bioassay data (AID 1259367) to predict toxicity .

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